molecular formula C6H7BFNO2 B1291412 3-Amino-4-fluorophenylboronic acid CAS No. 873566-75-7

3-Amino-4-fluorophenylboronic acid

Cat. No.: B1291412
CAS No.: 873566-75-7
M. Wt: 154.94 g/mol
InChI Key: SYBMNJPUZMUPGQ-UHFFFAOYSA-N
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Description

3-Amino-4-fluorophenylboronic acid is an organic compound with the molecular formula C6H7BFNO2 It is a boronic acid derivative, characterized by the presence of an amino group at the third position and a fluorine atom at the fourth position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluorophenylboronic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4-fluoroaniline.

    Borylation Reaction: The key step involves the borylation of 4-fluoroaniline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluorophenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro- or nitroso-substituted phenylboronic acids.

    Reduction: Amino-substituted phenylboronic acids.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The amino and fluorine substituents can further modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylboronic acid: Lacks the fluorine substituent, which can affect its reactivity and binding properties.

    3-Fluorophenylboronic acid: Lacks the amino group, which can influence its chemical behavior and applications.

    3-Amino-4-chlorophenylboronic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

3-Amino-4-fluorophenylboronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in certain reactions and specific binding interactions in biological systems. These features make it a valuable compound in various fields of research and application.

Properties

IUPAC Name

(3-amino-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBMNJPUZMUPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620707
Record name (3-Amino-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873566-75-7
Record name (3-Amino-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic method described in the paper for 3-Amino-4-fluorophenylboronic acid?

A1: The paper describes a novel synthetic route for producing this compound. [] The significance lies in the accessibility of the starting materials and the simplicity of the procedure. This makes the method advantageous for producing this compound, which can be used as a building block for more complex molecules, particularly in pharmaceutical research.

Q2: What are the key steps involved in the synthesis of this compound as described in the paper?

A2: The synthesis involves a three-step process: [] 1. Bromination: o-Fluoronitrobenzene is brominated to introduce a bromine atom to the molecule. 2. Reduction: The brominated product is then reduced, converting the nitro group (-NO2) to an amine group (-NH2), yielding 5-bromo-2-fluoroanil. 3. Coupling: Finally, 5-bromo-2-fluoroanil is reacted with tetrahydroxydiboron in a coupling reaction to yield the desired product, this compound.

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